2-Methylpropanoyl phosphate(2-)
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Overview
Description
2-methylpropanoyl phosphate(2-) is dianion of 2-methylpropanoyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-methylpropanoyl phosphate.
Scientific Research Applications
Synthesis Applications
Benzoyl methyl phosphates, including 2-methylpropanoyl phosphate, have been used as biomimetic acylating agents in environmentally friendly synthesis methods. For example, they played a key role in the synthesis of 2-phenylbenzimidazoles in water, demonstrating an efficient, catalyst- and auxiliary-free method (Hidemasa Hikawa et al., 2014).
Biomedical Applications
In biomedical research, compounds like 2-(methacryloyloxy)ethyl choline phosphate have been polymerized into multivalent choline phosphate, which shows promise as a universal biomembrane adhesive. This application is significant for tissue engineering and drug delivery, offering rapid, strong attachment to any mammalian cell membrane and fast internalization (Xifei Yu et al., 2013).
Biofuel Production
2-Methylpropan-1-ol (isobutanol), produced from glucose via a modified amino acid pathway in recombinant organisms, is a potential biofuel. 2-Methylpropanoyl phosphate is involved in this pathway. Anaerobic conditions, which are crucial for economical biofuel production, were made feasible through engineering of pathway enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase (S. Bastian et al., 2011).
Enzymatic Activity
2-Methylpropanoyl phosphate analogs have been studied in enzymatic reactions, particularly in the context of kinetic and cleavage products analysis. For instance, the catalytic activity of di-Zn(II) complexes on 2-hydroxypropyl p-nitrophenyl phosphate highlighted the role of cyclic phosphate intermediates in these processes (W. Tsang et al., 2009).
Biomimetic Acylation
Benzoyl methyl phosphate, a similar compound, has been used in biomimetic acylation reactions, demonstrating enhanced reactivity in neutral solutions and rapid reactions with amines. These findings are significant in understanding biochemical processes involving acyl phosphate monoesters (R. Kluger et al., 2002).
Properties
Molecular Formula |
C4H7O5P-2 |
---|---|
Molecular Weight |
166.07 g/mol |
IUPAC Name |
2-methylpropanoyl phosphate |
InChI |
InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8)/p-2 |
InChI Key |
NFNSOHPYYIZPLS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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